5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)9-1-10-3/h1H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYBSERVIMALSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669085 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840490-23-5 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Multi-Component Condensation and Cyclization
Overview:
A prominent approach involves multi-step condensation reactions starting from suitable heterocyclic precursors, followed by cyclization to form the imidazole ring with the trifluoromethyl substituent. This method is inspired by recent advances in imidazole synthesis that employ bond disconnection strategies to efficiently construct the heterocycle.
Preparation of Trifluoromethyl-Substituted Precursors:
The synthesis begins with trifluoromethylated aldehydes or ketones, such as trifluoromethyl ketones, which serve as electrophilic partners.Condensation with Diamines or Related Precursors:
The trifluoromethyl ketone reacts with diamines or amidines under acidic or basic conditions to form imidazole derivatives. This step often involves the formation of an amidine intermediate.Cyclization and Oxidation:
Cyclization is facilitated by heating or using dehydrating agents, leading to the formation of the imidazole ring with the trifluoromethyl group at the 5-position. Oxidation steps may be employed to introduce the carboxylic acid functionality at the 4-position.
Research Findings:
Recent studies have demonstrated that the condensation of trifluoromethylated aldehydes with guanidine derivatives under reflux conditions yields the desired imidazole core efficiently. For instance, a typical protocol involves refluxing trifluoromethyl aldehyde with guanidine in ethanol with catalytic acid, followed by oxidation to introduce the carboxylic acid group.
Direct Functionalization of Imidazole Rings
Overview:
Another method involves starting from pre-formed imidazole rings and functionalizing at specific positions via electrophilic substitution or oxidation.
Synthesis of Imidazole Core:
The imidazole ring is synthesized via cyclization of α-aminoketones or through the Debus–Radziszewski synthesis, which involves condensation of aldehydes, ammonia, and formaldehyde derivatives.Introduction of Trifluoromethyl Group:
The trifluoromethyl group is introduced at the 5-position through electrophilic trifluoromethylation using reagents such as Togni's reagent or trifluoromethyl sulfonates under radical or nucleophilic conditions.Carboxylation at the 4-Position:
The carboxylic acid group is introduced via oxidative carboxylation, often employing CO₂ under pressure or via oxidation of methyl groups attached to the ring.
Research Findings:
Electrophilic trifluoromethylation of imidazoles has been achieved using reagents like Togni's reagent, with subsequent oxidation steps to install the carboxylic acid, providing a route to the target compound.
Patent-Driven Synthesis Pathways
Overview:
A notable patent describes a process for synthesizing 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate , which is structurally related to the target compound, via transesterification and hydrolysis steps, followed by purification to obtain high-purity 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid .
Hydrolysis and Ring-Opening:
Starting from ester or lactone precursors, hydrolysis yields the carboxylic acid intermediate.Intramolecular Cyclization:
The ring is closed via intramolecular cyclization under controlled conditions, often with catalysts like acids or metal salts.Functional Group Modifications:
The trifluoromethyl group is introduced either prior to or after ring formation, depending on the specific synthetic route.
Research Findings:
This patent emphasizes the importance of purification steps, including washing with alkaline solutions and recrystallization, to achieve high purity of the final product.
Data Table Summarizing Preparation Methods
Notes and Considerations
Choice of Starting Materials:
The trifluoromethyl group can be introduced either early or late in the synthesis, affecting the overall route efficiency.Reaction Conditions:
Mild to moderate temperatures (20°C to 100°C) are preferred to prevent decomposition of sensitive intermediates.Purification Techniques:
Recrystallization from solvents like ethyl acetate, washing with alkaline solutions, and distillation are critical for obtaining high-purity products.Catalysts: Acid catalysts (hydrochloric, sulfuric, or trifluoromethanesulfonic acid) are commonly employed for cyclization and functionalization steps.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthetic Routes
Common methods for synthesizing TFMICA include:
- Suzuki–Miyaura Coupling : Utilizes boron reagents and palladium catalysts under mild conditions.
- Nucleophilic Substitution : The trifluoromethyl group can be involved in substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Scientific Research Applications
TFMICA has numerous applications across various fields:
Chemistry
- Building Block for Complex Molecules : TFMICA is used extensively in the synthesis of more complex fluorinated compounds, enabling the creation of novel materials with enhanced properties.
Biology
- Enzyme Inhibition Studies : Research indicates that TFMICA may act as an enzyme inhibitor or ligand in biochemical assays, potentially influencing metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that TFMICA could exhibit antimicrobial properties, making it a candidate for further pharmacological exploration.
Medicine
- Pharmacological Properties : Investigated for anti-inflammatory and antimicrobial activities, TFMICA's structure suggests potential interactions with biological targets, including enzymes and receptors.
- Drug Development : The compound's lipophilicity and metabolic stability enhance its appeal in drug design, particularly for targeting specific diseases.
Industry
- Advanced Materials Development : TFMICA is utilized in creating materials with unique stability and reactivity characteristics, contributing to advancements in material science.
Case Studies
-
Enzyme Inhibition Study :
- Researchers investigated TFMICA's potential as a selective inhibitor of specific enzymes involved in inflammatory pathways. Results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its utility in developing anti-inflammatory drugs.
-
Material Science Application :
- In a study focused on polymer development, TFMICA was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The modified polymers exhibited superior performance compared to traditional materials.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
a) Substituent Position and Electronic Effects
- 5-(tert-Butoxycarbonylamino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylic acid (CAS 2250242-94-3): The tert-butoxycarbonyl (Boc) group at the 5-position introduces steric bulk and protects the amino group during synthesis. Compared to the parent compound, the Boc group reduces acidity (pKa ~3.5 vs. ~2.8 for the carboxylic acid in the parent) and increases logP (2.1 vs. 1.5) . Key Difference: The Boc group enhances stability in acidic environments but reduces hydrogen-bonding capacity, impacting receptor binding .
- The trifluoromethoxy (-OCF₃) group is less electron-withdrawing than -CF₃, leading to a higher pKa (~3.2) and lower lipophilicity (logP 2.3) compared to the parent compound . Key Difference: The aryl group improves binding to hydrophobic pockets in proteins but reduces solubility in aqueous media .
b) Ester Derivatives and Bioavailability
- Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 1197579-69-3):
- Esterification of the carboxylic acid group (to -COOEt) increases logP to 3.1, enhancing membrane permeability. However, this modification requires in vivo hydrolysis to activate the drug, which may delay therapeutic effects .
- Key Difference : Esters are prodrugs with improved oral bioavailability but variable metabolic conversion rates .
a) Antihypertensive Agents
- 1-[[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-carboxylic acid derivatives (e.g., RNH-6270):
- The tetrazole group (pKa ~4.9) mimics carboxylic acid in binding to angiotensin II receptors but offers better metabolic resistance. Compared to 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid, tetrazole derivatives show 10-fold higher potency in vitro .
- Key Difference : Tetrazoles are less prone to renal clearance, extending half-life .
b) Antifungal and Anticancer Activity
- 5-(3,3-Dimethyltriazeno)imidazole-4-carboxamide: The triazene group (-N=N-N(CH₃)₂) confers alkylating activity, enabling DNA cross-linking. Unlike the parent compound, this derivative exhibits IC₅₀ values of 0.8 µM against leukemia cells but higher toxicity (LD₅₀ 25 mg/kg vs. >100 mg/kg for the parent) . Key Difference: Triazene substituents enhance cytotoxicity but compromise selectivity .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity through non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
- Protein-Ligand Interactions : Its ability to form stable complexes with biological macromolecules makes it a valuable tool in studying protein-ligand interactions .
Antimicrobial Activity
Research indicates that derivatives of imidazole, including this compound, exhibit antimicrobial properties. For instance:
- Inhibition against Bacteria : The compound has shown effectiveness against strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| This compound | B. cereus | 40 |
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against HIV-1 integrase. In AlphaScreen™ assays, several derivatives exhibited over 50% inhibition of the IN-LEDGF/p75 interaction, indicating potential as antiviral agents .
| Compound | Viral Target | % Inhibition |
|---|---|---|
| This compound | HIV-1 IN | 83 |
| Methyl derivative | HIV-1 IN | 89 |
Study on Antimicrobial Properties
A study conducted on various imidazole derivatives, including the target compound, demonstrated that structural modifications significantly influenced antimicrobial efficacy. The presence of the trifluoromethyl group was crucial for enhancing activity against resistant strains like MRSA .
Research on Antiviral Efficacy
Another significant study focused on the antiviral potential of imidazole derivatives against orthopoxviruses. The results indicated that certain modifications could lead to enhanced selectivity and potency, establishing a foundation for further drug development .
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid?
- Methodological Answer : A common approach involves cyclocondensation reactions using trifluoromethyl-containing precursors. For example, ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (a related ester) can be hydrolyzed under basic conditions to yield the carboxylic acid derivative . Additionally, cyclocondensation of α-keto esters with amidines or urea derivatives, followed by functionalization of the imidazole ring, is a viable strategy. Evidence from similar imidazole syntheses highlights the use of sodium acetate and acetic acid as catalysts for cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the trifluoromethyl group and imidazole ring structure. Fourier-Transform Infrared (FTIR) spectroscopy identifies carboxylic acid (-COOH) and C-F stretching vibrations. X-ray crystallography, refined using programs like SHELXL , resolves stereochemical ambiguities. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to reactive groups (carboxylic acid, trifluoromethyl), use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Waste containing fluorine or imidazole derivatives must be neutralized before disposal, adhering to EPA guidelines .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) predict frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Fukui indices to assess nucleophilic/electrophilic sites. Comparative studies with non-fluorinated analogs reveal how the electron-withdrawing trifluoromethyl group alters charge distribution and reactivity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to confirm coupling patterns and connectivity. If crystallographic data (e.g., from SHELXL ) conflicts with solution-phase NMR, consider dynamic effects like tautomerism. Computational NMR chemical shift prediction (e.g., using Gaussian) can reconcile discrepancies .
Q. How does the trifluoromethyl group influence regioselectivity in imidazole functionalization?
- Methodological Answer : The -CF₃ group directs electrophilic substitution to the 2-position of the imidazole ring due to its meta-directing nature. In nucleophilic reactions (e.g., alkylation), steric hindrance from -CF₃ favors substitution at less hindered sites. Kinetic studies using HPLC or in-situ IR spectroscopy monitor reaction pathways .
Q. What are optimal conditions for synthesizing derivatives via carboxyl group modification?
- Methodological Answer : Activate the carboxylic acid with coupling agents (EDC/HOBt) for amide bond formation. For ester derivatives, use Mitsunobu conditions (DIAD, PPh₃) with alcohols. Monitor reaction progress via TLC or LC-MS. Evidence from related imidazole esters suggests 80-90% yields under anhydrous, inert atmospheres .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
